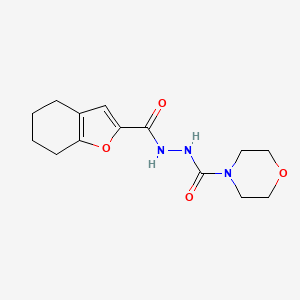
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide, also known as CBPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBPT is a benzotriazole derivative that has been synthesized through a multistep process.
作用机制
The mechanism of action of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to interact with certain proteins that are involved in the aggregation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to have both biochemical and physiological effects. In vitro studies have shown that N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to induce apoptosis in cancer cells. In vivo studies have shown that N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has anti-tumor activity in animal models. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to inhibit the aggregation of amyloid-beta peptides in vitro, which may have potential therapeutic effects in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to sensitize cancer cells to radiation therapy. Another advantage is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides. One limitation of using N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide. One direction is to further investigate its mechanism of action in cancer cells and Alzheimer's disease. Another direction is to study its potential use in combination with other drugs or therapies for cancer and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide and improve its solubility in water for better bioavailability.
合成方法
The synthesis of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide involves a multistep process that includes the reaction of 3-methylbenzotriazole with cyclobutanol, followed by the reaction of the resulting product with phosgene to form N-cyclobutyloxy-3-methylbenzotriazole-4-carboxamide. The final step involves the reaction of this intermediate product with sodium hydride and 4-chloro-3-nitrobenzoyl chloride to form N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide.
科学研究应用
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to radiation therapy. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-16-11-9(6-3-7-10(11)13-15-16)12(17)14-18-8-4-2-5-8/h8-9H,2-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTIBYDFLVWFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)NOC3CCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)

![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)

![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)